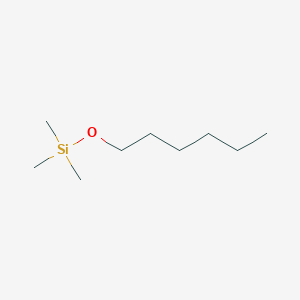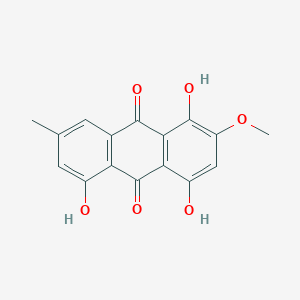
Xanthorin
Descripción general
Descripción
Xanthorin is a yellow chemical thought to be produced as a defense against UV radiation . It is an anthraquinone agent and is sourced from the seeds of Cassia obtusifolia .
Molecular Structure Analysis
Xanthorin has the molecular formula C16H12O6 and a molecular weight of 300.3 g/mol . Its chemical name is 1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione .
Chemical Reactions Analysis
While specific chemical reactions involving Xanthorin were not found, anthraquinones, in general, are known to undergo various chemical reactions including oxidation and reduction .
Physical And Chemical Properties Analysis
Xanthorin is a red powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Aplicaciones Científicas De Investigación
Anticancer Research
Xanthorin has been identified as a compound with potential anticancer properties. Its structure, belonging to the anthraquinone family, is similar to other compounds that have been used in the development of chemotherapeutic agents. The trihydroxyanthracenedione core of Xanthorin may interfere with the DNA replication process of cancer cells, leading to apoptosis or programmed cell death .
Antibacterial and Antifungal Applications
The pharmacological properties of Xanthorin extend to its antibacterial and antifungal activities. Studies have shown that anthraquinones can disrupt the cell wall synthesis of bacteria and fungi, leading to their death. This makes Xanthorin a candidate for developing new antibiotics and antifungal medications .
Antioxidant Potential
Xanthorin’s structure suggests it could act as an effective antioxidant. The hydroxyl groups present in its molecular structure can donate electrons to neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Anti-Inflammatory Properties
Research has indicated that anthraquinones possess anti-inflammatory properties. Xanthorin could potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and being beneficial in the treatment of inflammatory diseases .
Cardiovascular Protection
Compounds with antioxidant and anti-inflammatory effects, like Xanthorin, are being researched for their potential to protect against cardiovascular diseases. By preventing oxidative damage to blood vessels and reducing inflammation, Xanthorin could contribute to heart health .
Dermatological Applications
Given its potential antibacterial properties, Xanthorin could be used in treating skin infections. Moreover, its anti-inflammatory effects might make it useful in the treatment of conditions like eczema or psoriasis .
Gastrointestinal Health
Anthraquinones are known for their laxative effects, and Xanthorin could be used to develop treatments for constipation. It may stimulate the muscles of the gastrointestinal tract or alter water and electrolyte absorption in the intestines .
Neuroprotective Effects
The antioxidant properties of Xanthorin may also render it useful in neuroprotection. By combating oxidative stress, it could help in the prevention of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Direcciones Futuras
Mecanismo De Acción
Xanthorin, also known as 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione, is an anthraquinone agent . The mechanism of action of Xanthorin involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
As an anthraquinone agent , it may interact with its targets, leading to changes at the molecular and cellular levels.
Result of Action
As an anthraquinone agent , it is likely to exert a range of biological effects.
Propiedades
IUPAC Name |
1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRIXZGBQOFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498507 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
CAS RN |
17526-15-7 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



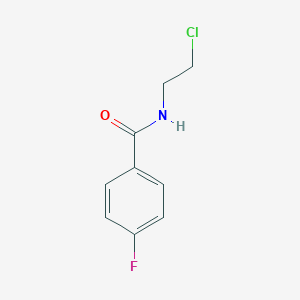
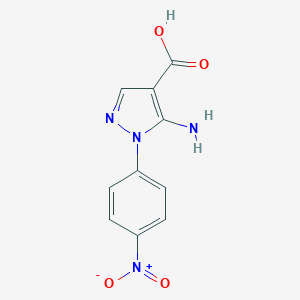



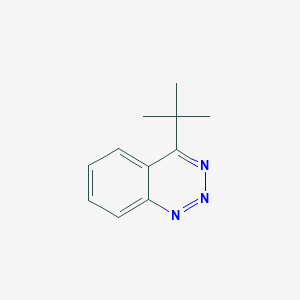
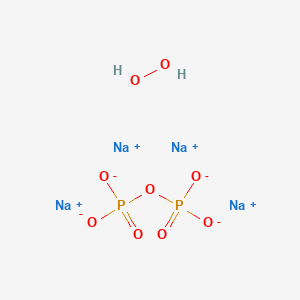

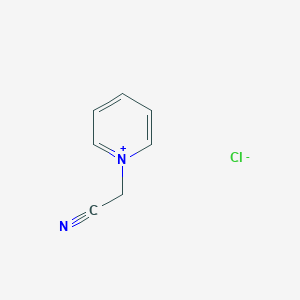


![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
